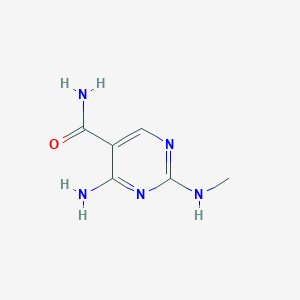

4-Amino-2-(methylamino)pyrimidine-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-2-(methylamino)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O/c1-9-6-10-2-3(5(8)12)4(7)11-6/h2H,1H3,(H2,8,12)(H3,7,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUKAXPKUFNYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C(=N1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methylamino)pyrimidine-5-carboxamide typically involves the reaction of 2,4-diamino-6-hydroxypyrimidine with methylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-(methylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(methylamino)pyrimidine-5-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Used in the production of specialty chemicals and as a building block for more complex molecules

Wirkmechanismus

The mechanism of action of 4-Amino-2-(methylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

4-Amino-2-(methylthio)pyrimidine-5-carboxamide

- Structure: Replaces the methylamino group with a methylthio (-SMe) group.

- Molecular Formula : C₆H₈N₄OS; Molecular Weight : 184.22 g/mol.

- Properties: Higher hydrophobicity (logP) due to the sulfur atom. Melting point: 250°C (decomposes), indicating greater thermal stability compared to the methylamino analog .

- Applications : Used in synthetic intermediates for anticancer agents, where the thioether group enhances lipophilicity for membrane penetration.

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid

- Structure : Features an ethylthio (-SEt) group and a terminal carboxylic acid (-COOH) instead of carboxamide.

- Molecular Formula : C₇H₉N₃O₂S; CAS : 89853-87-2.

- Properties: Carboxylic acid imparts ionization at physiological pH (pKa ~4.5), affecting bioavailability.

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide

- Structure : Substitutes position 2 with a pyridinyl group.

- Molecular Formula : C₁₀H₉N₅O; Molecular Weight : 215.22 g/mol.

- Properties : The aromatic pyridine ring enables π-π stacking interactions, enhancing affinity for hydrophobic enzyme pockets. Demonstrated in kinase inhibitors targeting BCR-ABL and SRC .

Terminal Group Modifications at Position 5

CHMFL-ABL-053

Ifupinostat

- Structure: Complex thieno[3,2-d]pyrimidine core with a morpholinyl group and hydroxamic acid.

- Activity: Histone deacetylase (HDAC) inhibitor with nanomolar potency. The hydroxamic acid chelates zinc in HDAC active sites, a feature absent in simpler carboxamide analogs .

NNMT Inhibitors

Pyrimidine-5-carboxamide derivatives (e.g., PMID 33859793) inhibit nicotinamide N-methyltransferase (NNMT), a target for diabetes. The carboxamide group is critical for hydrogen bonding with catalytic residues, while methylamino substituents may optimize steric fit .

PET Imaging Probes

[18F]FIMX (), a fluorine-18-labeled pyrimidine derivative, targets metabotropic glutamate receptor 1 (mGluR1) in the brain. The radiolabeled fluorinated analog demonstrates high specificity (47% uptake reduction post-challenge in primates), highlighting the role of halogenation in diagnostic applications .

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| 4-Amino-2-(methylamino)pyrimidine-5-carboxamide | 167.17 | -0.5 | 12.3 (pH 7.4) | -NHCH₃, -CONH₂ |

| 4-Amino-2-(methylthio)pyrimidine-5-carboxamide | 184.22 | 1.2 | 3.8 (pH 7.4) | -SMe, -CONH₂ |

| 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide | 215.22 | 0.8 | 1.5 (pH 7.4) | Pyridinyl, -CONH₂ |

| [18F]FIMX | ~450 (estimated) | 2.1 | <0.1 (pH 7.4) | -¹⁸F, -CF₃ |

Key Observations :

- The methylamino analog exhibits superior aqueous solubility due to hydrogen-bonding capacity.

- Thioether and aromatic substituents (e.g., pyridinyl) increase logP, favoring blood-brain barrier penetration but reducing solubility.

Biologische Aktivität

4-Amino-2-(methylamino)pyrimidine-5-carboxamide, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for medicinal chemistry research.

- Molecular Formula : C6H8N4O

- Molecular Weight : 168.16 g/mol

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of certain enzymes and receptors. The presence of the amino and carboxamide groups allows for hydrogen bonding and interactions with active sites on proteins, which could lead to modulation of metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with promising results:

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 | |

| Pseudomonas aeruginosa | 32.0 |

These results suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Anti-inflammatory Activity

In studies focusing on anti-inflammatory properties, similar pyrimidine derivatives have shown the ability to inhibit key inflammatory pathways, such as NF-κB and MAPK signaling pathways. For example:

- In vitro assays demonstrated that derivatives could reduce TNF-alpha levels in macrophages.

- Compounds were found to inhibit the activity of COX enzymes, which are involved in the inflammatory response.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective concentrations for therapeutic use . -

Anti-inflammatory Research :

Another investigation assessed the anti-inflammatory effects of various pyrimidine derivatives. The study revealed that this compound reduced inflammation markers in vitro and showed potential for further development into anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes for 4-Amino-2-(methylamino)pyrimidine-5-carboxamide and its analogs?

The synthesis involves multi-step organic reactions, including protection/deprotection strategies and fluorination. For example, Boc (tert-butoxycarbonyl) is used to protect free amines during radiochemical synthesis to prevent side reactions. Fluorination with [18F] requires Koser’s reagent (hydroxy(t-butoxy)iodobenzene) and radical scavengers like TEMPO to improve yield (42% efficiency). Microwave-assisted heating (61–113°C, 2.5 min) in DMSO enhances regioselectivity for the electron-deficient aromatic ring .

Q. How can researchers characterize the purity and stability of this compound in biological matrices?

Stability in plasma is assessed by incubating the compound with whole blood or plasma at 37°C for ≥30 minutes. Post-incubation, samples are deproteinized with methanol (91.5% ± 7.4% extraction efficiency) and analyzed via radio-HPLC (Novapak C18 column, MeOH:H2O:Et3N mobile phase). Unchanged ligand percentages are normalized to radiochemical purity . For purity, reverse-phase HPLC (Luna C18 column, 0.1% TFA/MeOH) coupled with UV/radioactivity detection ensures >96% radiochemical purity .

Q. What in vitro assays are suitable for evaluating receptor selectivity?

Use competitive binding assays against a panel of receptors (e.g., mGluR1, mGluR5, 5-HT2A) at 10 µM concentrations. For example, this compound showed high mGluR1 affinity (IC50 = 1.8 nM) and >100-fold selectivity over other targets. Screenings via the Psychoactive Drug Screening Program (PDSP) confirm specificity using cloned human receptors .

Advanced Research Questions

Q. How can in vivo PET imaging protocols be optimized for studying mGluR1 receptor density?

Administer [18F]-labeled compound intravenously (e.g., 1.4 nmol/kg in monkeys) and collect blood samples at 10–120 min post-injection. Measure brain uptake via PET, correlating SUV (standardized uptake value) with receptor density. High uptake in thalamus (5.3 SUV) and cortex (2.7 SUV) aligns with mGluR1 distribution. Blocking studies with selective antagonists (e.g., JNJ-16259685) validate target engagement by observing reduced radioactivity .

Q. What methodologies resolve contradictions in ligand selectivity data across species?

Cross-validate binding assays using cloned receptors from multiple species (e.g., human vs. rat mGluR1). For instance, while the compound antagonizes both mGluR1 and mGluR5 in rat models at 10 µM, human assays show mGluR1 specificity. Use LC-MS/MS to confirm metabolite profiles, as species-specific metabolism can alter apparent selectivity .

Q. How can radiochemical yields be improved for [18F]-labeled derivatives?

Optimize solvent polarity and reaction time: DMSO outperforms DMF in favoring target product ([18F]11) over intermediates (40% vs. 9% yield). Microwave heating (2 min at 180°C) enhances [18F] incorporation (38% efficiency). Include TEMPO to scavenge free radicals, reducing side reactions .

Q. What computational tools predict metabolite interference in brain uptake studies?

Use logD calculations (e.g., [18F]11 logD = 2.52 ± 0.04) to assess blood-brain barrier penetration. Compare with polar metabolites detected via radio-HPLC (e.g., <2% in plasma). Molecular docking simulations (e.g., AutoDock Vina) model interactions with mGluR1’s orthosteric site to prioritize analogs with reduced off-target binding .

Q. How do structural modifications (e.g., piperazine or triazole moieties) impact pharmacological profiles?

Comparative studies with analogs (e.g., 4-Amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide) reveal that bulky groups like cyclohexylpiperazine enhance receptor affinity but reduce solubility. Introduce hydrophilic substituents (e.g., hydroxyl) via microwave-assisted substitution to balance lipophilicity (logP 2.0–3.0) and binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro binding and in vivo PET data?

Re-evaluate plasma free fraction (e.g., monkey: 0.0123 ± 0.0001; human: 0.0116 ± 0.0012) and protein binding using equilibrium dialysis. High protein binding (>98%) may reduce free ligand availability in vivo despite strong in vitro affinity. Validate with kinetic modeling (e.g., Logan plot) to quantify receptor occupancy .

Q. What strategies mitigate variability in radiochemical synthesis across labs?

Standardize precursor preparation (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) and reaction conditions (microwave power, solvent volume). Inter-lab validation via round-robin testing ensures reproducibility. Publish detailed protocols for [18F] labeling, including QC criteria (e.g., specific activity ≥2.84 Ci/µmol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.